molecular formula C24H19N3O3 B2800604 4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891144-28-8

4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2800604
CAS No.: 891144-28-8
M. Wt: 397.434
InChI Key: JFYXXZPUNZAUTQ-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.434. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of compounds related to 4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide were synthesized and evaluated for their anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Photolysis in Alcohols

The photolysis of 1,3,4-oxadiazoles, including compounds structurally similar to this compound, in alcohols leads to heterolytic addition and subsequent transformations. These reactions yield products like benzoic acid ester and benzonitrile imine, illustrating the chemical reactivity of the oxadiazole ring under light irradiation (Tsuge, Oe, & Tashiro, 1977).

Antioxidant and Antibacterial Activities

Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which share a structural motif with the compound , were synthesized and assessed for their biological activities. These compounds demonstrated significant antioxidant and antibacterial activities, particularly against Staphylococcus aureus. Their structural characterization and biological efficacy highlight the potential for these derivatives in pharmaceutical applications (Karanth et al., 2019).

Nematicidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and showed promising nematicidal activity against Bursaphelenchus xylophilus. The study indicates potential applications of these compounds as nematicides, offering an alternative to conventional pesticides (Liu et al., 2022).

Antimycobacterial Properties

New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis. The study revealed that certain derivatives have significant activity, suggesting their potential as lead molecules for developing new antitubercular agents (Nayak et al., 2016).

Properties

IUPAC Name

4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15-8-13-20(16(2)14-15)23-26-27-24(30-23)25-22(29)19-11-9-18(10-12-19)21(28)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYXXZPUNZAUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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